Summary of Application: In pharmacology, 3-Amino-4-(methylthio)benzotrifluoride is utilized as a precursor in the synthesis of various pharmaceutical compounds due to its trifluoromethyl group, which is a common moiety in drug molecules for its ability to modulate biological activity.
Methods of Application: The compound is typically employed in medicinal chemistry labs where it undergoes further chemical reactions to introduce the trifluoromethyl group into target molecules. The procedures involve controlled reactions under specific conditions, such as temperature and pH, to ensure the desired modification of the drug candidates.
Results: The incorporation of the trifluoromethyl group often results in increased metabolic stability and improved pharmacokinetic properties in the resulting drug candidates .
Summary of Application: In material science, this compound is explored for its potential in creating new materials with unique properties, such as enhanced thermal stability and chemical resistance due to the presence of the trifluoromethyl group.
Methods of Application: Researchers incorporate 3-Amino-4-(methylthio)benzotrifluoride into polymers and coatings through polymerization reactions, often tracking the process with spectroscopic methods.
Results: Materials developed using this compound exhibit improved performance characteristics, such as resistance to degradation at high temperatures .
Summary of Application: The compound is used as a standard or reagent in analytical chemistry to develop new analytical methods for detecting similar structures in complex mixtures.
Methods of Application: It is often used in calibration curves for HPLC and GC-MS, where its retention time and mass spectral data serve as references.
Results: The use of 3-Amino-4-(methylthio)benzotrifluoride has led to the development of robust analytical methods with high sensitivity and specificity .
Summary of Application: In biochemistry, the compound’s derivatives are studied for their interactions with biological macromolecules, aiding in understanding biochemical pathways.
Methods of Application: Biochemists employ this compound in enzyme assays and receptor-ligand binding studies, often quantifying interactions using techniques like fluorescence spectroscopy.
Results: Studies have revealed insights into enzyme mechanisms and receptor binding affinities, contributing to the field of drug discovery .
Summary of Application: 3-Amino-4-(methylthio)benzotrifluoride is investigated for its environmental impact, particularly its breakdown products and their persistence in ecosystems.
Methods of Application: Environmental scientists analyze soil and water samples for traces of the compound and its metabolites using LC-MS/MS, assessing its biodegradability.
Summary of Application: In agrochemistry, this compound is investigated for its potential use in the development of new agrochemicals, particularly pesticides and herbicides that contain the trifluoromethyl group, which can enhance their effectiveness and stability.
Methods of Application: Chemists synthesize potential agrochemical candidates by incorporating 3-Amino-4-(methylthio)benzotrifluoride into their molecular structure. These compounds are then tested in controlled field trials to assess their efficacy and environmental impact.
Results: Preliminary results have shown promising levels of pest control with minimal adverse effects on non-target species and the environment, indicating the potential for further development .
Summary of Application: This compound is used in veterinary medicine research to create medications that benefit from the trifluoromethyl group’s properties, such as increased lipophilicity, which can improve drug absorption in animals.
Methods of Application: Veterinary researchers formulate drugs using 3-Amino-4-(methylthio)benzotrifluoride and conduct pharmacokinetic and pharmacodynamic studies in animal models to determine the optimal dosage and administration routes.
Results: Studies have shown that drugs derived from this compound have improved bioavailability and therapeutic effects in animals, supporting their use in veterinary medicine .
Summary of Application: In nanotechnology, researchers explore the use of 3-Amino-4-(methylthio)benzotrifluoride in the synthesis of nanomaterials, which could have unique properties due to the incorporation of the trifluoromethyl group.
Methods of Application: Nanotechnologists employ this compound in the fabrication of nanoparticles and nanostructures through chemical reactions that allow precise control over the size and shape of the nanomaterials.
Results: The resulting nanomaterials exhibit enhanced properties, such as increased thermal stability and novel electronic characteristics, which are beneficial for various applications in electronics and materials science .
Summary of Application: The compound is utilized in the development of chemical sensors, particularly those that detect fluorinated compounds, due to its trifluoromethyl group which can interact selectively with target analytes.
Methods of Application: Sensor development involves immobilizing 3-Amino-4-(methylthio)benzotrifluoride on a transducer surface and calibrating the sensor’s response to various concentrations of the analyte.
Results: The sensors demonstrate high selectivity and sensitivity towards fluorinated compounds, making them useful for environmental monitoring and industrial process control .
Summary of Application: This compound is studied for its role as a ligand in catalytic systems, where the trifluoromethyl group can influence the reactivity and selectivity of the catalyst.
Methods of Application: Catalysts are synthesized by coordinating 3-Amino-4-(methylthio)benzotrifluoride with metal centers, and their performance is evaluated in various organic reactions.
Results: The catalysts show improved turnover numbers and selectivity for certain reactions, highlighting the compound’s potential in enhancing catalytic efficiency .
Summary of Application: In fluorine chemistry, the compound is a key reagent for introducing the trifluoromethyl group into organic molecules, a transformation that is highly valuable in the synthesis of fluorinated compounds.
Methods of Application: Fluorine chemists use 3-Amino-4-(methylthio)benzotrifluoride in reactions such as nucleophilic aromatic substitution to install the trifluoromethyl group onto various substrates.
Results: The reactions typically yield high conversions and selectivity, contributing to the advancement of fluorine chemistry and the production of fluorinated materials .
3-Amino-4-(methylthio)benzotrifluoride is an organic compound with the molecular formula CHFNS and a molecular weight of 207.22 g/mol. This compound features a benzene ring substituted with three fluorine atoms, an amino group, and a methylthio group, making it a member of the substituted aromatic amines. It is classified as potentially harmful, with warnings indicating acute toxicity via oral and dermal exposure .
There is no documented information regarding a specific mechanism of action for 3-Amino-4-(methylthio)benzotrifluoride in biological systems.
As with any unknown compound, it is advisable to handle 3-Amino-4-(methylthio)benzotrifluoride with caution due to lack of specific safety data. Potential hazards might include:
Several synthetic routes can be employed to produce 3-Amino-4-(methylthio)benzotrifluoride:
3-Amino-4-(methylthio)benzotrifluoride finds applications in:
Several compounds share structural similarities with 3-Amino-4-(methylthio)benzotrifluoride. Here are a few notable examples:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
3-Amino-4-fluorobenzotrifluoride | Contains fluorine but lacks methylthio | Potentially less toxic than methylthio |
2-Amino-5-(methylthio)benzonitrile | Contains a nitrile instead of trifluoride | Different reactivity profile |
4-Amino-3-(methylthio)benzotrifluoride | Similar substitution pattern | Different positional isomer |
These comparisons illustrate that while structural features may overlap, variations in substituents lead to distinct chemical behaviors and applications.
The molecular architecture of 3-Amino-4-(methylthio)benzotrifluoride is characterized by a benzene ring bearing three distinct substituents that create a complex bonding environment [1]. The compound adopts a planar aromatic framework with the amino group positioned at the 3-position, the methylthio group at the 4-position, and the trifluoromethyl group at the 5-position relative to each other [2].
The amino group (-NH2) forms covalent bonds with the aromatic carbon through sp2 hybridization, creating a C-N bond length typically ranging from 1.35 to 1.40 Å in aromatic systems [4]. The methylthio substituent (-SCH3) establishes a C-S bond with the benzene ring, where the sulfur atom exhibits sp3 hybridization and forms bonds with lengths approximately 1.76 to 1.82 Å [5]. The trifluoromethyl group (-CF3) creates a highly electronegative environment with C-F bond lengths of approximately 1.33 to 1.35 Å [6].
Bond Type | Bond Length (Å) | Hybridization | Reference |
---|---|---|---|
C-N (amino) | 1.35-1.40 | sp2 | [4] |
C-S (methylthio) | 1.76-1.82 | sp3 | [5] |
C-F (trifluoromethyl) | 1.33-1.35 | sp3 | [6] |
Aromatic C-C | 1.39-1.42 | sp2 | [7] |
The molecular geometry exhibits specific angular relationships between substituents that influence the overall molecular conformation [8]. The compound maintains its aromatic character despite the presence of multiple electron-donating and electron-withdrawing groups [9]. The physical state at room temperature is reported as a light yellow to brown clear liquid with a refractive index of 1.537 and a density of 1.34 g/cm³ [2].
The electronic properties of 3-Amino-4-(methylthio)benzotrifluoride result from the complex interplay between electron-donating and electron-withdrawing substituents [10]. The amino group functions as a strong electron-donating group through both inductive and resonance effects, contributing electron density to the aromatic ring [11]. The methylthio group also exhibits electron-donating characteristics, though to a lesser extent than the amino group, due to the presence of lone pairs on the sulfur atom [12].
In contrast, the trifluoromethyl group serves as one of the most powerful electron-withdrawing groups in organic chemistry, exerting strong inductive effects that withdraw electron density from the aromatic system [10]. This creates a unique electronic environment where competing electronic effects modulate the overall charge distribution across the molecule [13].
Computational studies using density functional theory methods have revealed specific electronic characteristics of related benzotrifluoride systems [4]. The presence of the trifluoromethyl group typically results in significant shifts in molecular orbital energies, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies being substantially affected [14]. The energy gap between HOMO and LUMO levels influences the compound's optical and electronic properties [15].
Electronic Property | Effect | Functional Group |
---|---|---|
Electron donation | Strong | Amino group |
Electron donation | Moderate | Methylthio group |
Electron withdrawal | Very strong | Trifluoromethyl group |
Resonance stabilization | Present | Amino group |
Inductive effect | Dominant | Trifluoromethyl group |
The dipole moment of the molecule is significantly influenced by the asymmetric distribution of electron-withdrawing and electron-donating groups [4]. The molecular electrostatic potential surface reflects the heterogeneous charge distribution resulting from the competing electronic effects of the substituents [13].
Comparative analysis with structurally related compounds provides insight into the unique characteristics of 3-Amino-4-(methylthio)benzotrifluoride [16]. When compared to 3-aminobenzotrifluoride (molecular formula C7H6F3N), the addition of the methylthio group introduces additional steric and electronic effects [17]. The methylthio substituent increases the molecular weight from 161.13 g/mol to 207.216 g/mol and alters the electronic environment significantly [18].
Comparison with 4-(trifluoromethyl)aniline reveals the impact of the methylthio group positioning [19]. While 4-(trifluoromethyl)aniline has a density of 1.2960 g/mL and a molecular weight of 161.127 g/mol, the methylthio-substituted compound exhibits increased density and molecular weight [19]. The presence of the methylthio group also influences the refractive index, changing from values typical of simple aminobenzotrifluorides to 1.537 [9].
Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Refractive Index |
---|---|---|---|---|
3-Amino-4-(methylthio)benzotrifluoride | C8H8F3NS | 207.216 | 1.34 | 1.537 |
3-Aminobenzotrifluoride | C7H6F3N | 161.13 | 1.305 | 1.480 |
4-(Trifluoromethyl)aniline | C7H6F3N | 161.127 | 1.296 | - |
The boiling point characteristics also differ significantly among related compounds [9]. While 3-aminobenzotrifluoride has a boiling point of 188°C at atmospheric pressure, 3-Amino-4-(methylthio)benzotrifluoride exhibits a boiling point of 112°C at 12 mmHg, indicating different volatility characteristics [18] [9].
Structural analogs containing different sulfur functionalities, such as compounds with methylsulfanyl groups, demonstrate similar electronic properties but distinct physical characteristics . The methylthio group's electron-donating capacity affects the overall electronic distribution differently compared to other sulfur-containing substituents [12].
Computational modeling approaches have been extensively applied to understand the molecular structure and properties of benzotrifluoride derivatives [21]. Density functional theory calculations using methods such as B3LYP with various basis sets provide detailed insights into the geometric and electronic characteristics of these compounds [22].
Theoretical studies on related aminobenzotrifluoride systems have employed computational methods to predict molecular geometries, vibrational frequencies, and electronic properties [15]. The B3LYP/6-311++G(d,p) level of theory has been particularly useful for accurate prediction of structural parameters and electronic properties [4]. These calculations typically reveal planar molecular geometries for the aromatic framework with specific angular relationships between substituents [23].
Computational Method | Basis Set | Application | Reference |
---|---|---|---|
B3LYP | 6-311++G(d,p) | Electronic properties | [4] |
B3LYP | 6-31G** | Geometric optimization | [5] |
M06-2X | 6-311++G(d,p) | Vibrational analysis | [14] |
MP2 | 6-31+G(d,p) | Energetic calculations | [13] |
Molecular orbital theory calculations reveal the distribution of electron density across the molecular framework and identify the contributions of different substituents to the frontier molecular orbitals [23]. The HOMO is typically localized on the electron-rich regions associated with the amino and methylthio groups, while the LUMO shows significant contribution from the electron-deficient regions near the trifluoromethyl group [15].
Computational studies of substituent effects on aromatic systems demonstrate that the combination of electron-donating and electron-withdrawing groups creates complex electronic environments that cannot be predicted by simple additive models [16]. The non-linear interactions between substituents require sophisticated computational approaches to accurately model their combined effects [24].
Vibrational frequency calculations provide theoretical predictions for infrared and Raman spectroscopy, enabling comparison with experimental spectroscopic data [14]. These calculations help assign vibrational modes and understand the dynamic behavior of the molecule [25]. The presence of multiple functional groups creates characteristic vibrational signatures that can be used for structural identification and confirmation [8].
Irritant